molecular formula C8H17NS B2507179 4-Methyl-4-(methylsulfanylmethyl)piperidine CAS No. 2247105-66-2

4-Methyl-4-(methylsulfanylmethyl)piperidine

Cat. No. B2507179
CAS RN: 2247105-66-2
M. Wt: 159.29
InChI Key: BUKZMNUFMKRFFL-UHFFFAOYSA-N
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Description

“4-Methyl-4-(methylsulfanylmethyl)piperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed . The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .


Molecular Structure Analysis

The molecular weight of “4-Methyl-4-(methylsulfanylmethyl)piperidine” is 159.3 . The InChI code is 1S/C8H17NS/c1-8(7-10-2)3-5-9-6-4-8/h9H,3-7H2,1-2H3 .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The synthesis of various N-methyl imines was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst .


Physical And Chemical Properties Analysis

“4-Methyl-4-(methylsulfanylmethyl)piperidine” is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. It serves as a crucial building block for constructing medicinal compounds. Over the last five years, more than 7000 piperidine-related papers have been published, highlighting its importance in scientific research .

Pharmaceutical Applications

a. Antioxidant Properties: Naturally occurring piperidine-based compounds, such as piperine , exhibit powerful antioxidant action by inhibiting free radicals .

b. Tubulin Inhibitors: Researchers have discovered novel tubulin inhibitors containing the piperidine moiety. For instance, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides show promise as potent anticancer agents, particularly in treating prostate cancer .

Biological Evaluation

Scientists continue to explore the biological activity of synthetic and natural piperidines. These investigations involve assessing their pharmacological effects, toxicity profiles, and potential as drug candidates.

Safety and Hazards

The safety information for “4-Methyl-4-(methylsulfanylmethyl)piperidine” indicates that it is dangerous . It has hazard statements H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future directions of “4-Methyl-4-(methylsulfanylmethyl)piperidine” could be in the field of drug discovery, given the importance of piperidine nucleus .

Mechanism of Action

    Target of action

    Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific targets of “4-Methyl-4-(methylsulfanylmethyl)piperidine” would depend on its precise chemical structure and properties.

    Mode of action

    The mode of action of piperidine derivatives can vary widely, depending on their specific chemical structure and the biological target they interact with . Some piperidine derivatives are known to inhibit or activate their targets, leading to a variety of biological effects.

    Biochemical pathways

    Piperidine derivatives can affect a variety of biochemical pathways, depending on their specific targets . For example, some piperidine derivatives are known to affect pathways related to inflammation, pain perception, and neurotransmission.

    Pharmacokinetics

    The absorption, distribution, metabolism, and excretion (ADME) properties of piperidine derivatives can vary widely, depending on their specific chemical structure . Some piperidine derivatives are known to have good oral bioavailability and can cross the blood-brain barrier .

    Result of action

    The molecular and cellular effects of piperidine derivatives can vary widely, depending on their specific targets and mode of action . Some piperidine derivatives are known to have anti-inflammatory, analgesic, and antipsychotic effects .

    Action environment

    The action, efficacy, and stability of piperidine derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances . These factors can affect the compound’s solubility, stability, and ability to reach its target.

properties

IUPAC Name

4-methyl-4-(methylsulfanylmethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS/c1-8(7-10-2)3-5-9-6-4-8/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKZMNUFMKRFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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